[3-(4-Chlorophenyl)-2-methylprop-2-en-1-ylidene]propanedioic acid
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Overview
Description
[3-(4-Chlorophenyl)-2-methylprop-2-en-1-ylidene]propanedioic acid: is an organic compound characterized by the presence of a chlorophenyl group attached to a propanedioic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(4-Chlorophenyl)-2-methylprop-2-en-1-ylidene]propanedioic acid typically involves the reaction of 4-chlorobenzaldehyde with malonic acid in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the double bond to a single bond.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry: In chemistry, [3-(4-Chlorophenyl)-2-methylprop-2-en-1-ylidene]propanedioic acid is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and anticancer agents.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of [3-(4-Chlorophenyl)-2-methylprop-2-en-1-ylidene]propanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it may interact with receptor sites, modulating signal transduction pathways.
Comparison with Similar Compounds
[3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropionic acid]: Similar structure but with a hydroxyl group.
[3-(4-Chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate]: Contains a chromenyl group instead of a propanedioic acid backbone.
Uniqueness: The unique combination of the chlorophenyl group and the propanedioic acid backbone in [3-(4-Chlorophenyl)-2-methylprop-2-en-1-ylidene]propanedioic acid imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Properties
CAS No. |
63344-49-0 |
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Molecular Formula |
C13H11ClO4 |
Molecular Weight |
266.67 g/mol |
IUPAC Name |
2-[3-(4-chlorophenyl)-2-methylprop-2-enylidene]propanedioic acid |
InChI |
InChI=1S/C13H11ClO4/c1-8(7-11(12(15)16)13(17)18)6-9-2-4-10(14)5-3-9/h2-7H,1H3,(H,15,16)(H,17,18) |
InChI Key |
YHYMHADGSIOYEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)Cl)C=C(C(=O)O)C(=O)O |
Origin of Product |
United States |
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